molecular formula C18H19FN2OS B2453964 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone CAS No. 2034521-98-5

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Cat. No.: B2453964
CAS No.: 2034521-98-5
M. Wt: 330.42
InChI Key: BULSXYONMYAWJK-UHFFFAOYSA-N
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Description

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a complex organic compound that showcases significant promise in various scientific research areas. The structure comprises a unique azetidine derivative bonded with a fluoro-methylphenyl group, distinguishing it in the realm of synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves multi-step organic reactions. Key steps include the formation of the azetidine ring followed by its fusion with the thienopyridine moiety. The final product is obtained by coupling with the fluoro-methylphenyl group. Reagents such as thionyl chloride, sodium hydride, and various organometallic catalysts are commonly employed, with reactions carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Scaling up for industrial production involves optimizing these synthetic routes for efficiency, cost-effectiveness, and environmental sustainability. This includes using high-throughput methodologies and continuous flow chemistry to streamline the synthesis while minimizing waste and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone can undergo various chemical reactions, including:

  • Oxidation: : Transformation to sulfoxides or sulfones.

  • Reduction: : Conversion of the azetidine ring to more reduced forms.

  • Substitution: : Halogenation, nitration, or alkylation of the phenyl ring.

Common Reagents and Conditions

Common reagents include halogenating agents like N-bromosuccinimide, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. Reactions are typically conducted under inert atmospheres with precise temperature control to guide the reaction pathway and selectivity.

Major Products Formed

Major products from these reactions include various functionalized derivatives that can exhibit different biological or chemical properties, depending on the specific modifications introduced.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a precursor for synthesizing other heterocyclic compounds, offering a scaffold for developing new molecules with desired properties.

Biology

In biological research, it is investigated for its potential as a biochemical probe, helping to elucidate enzyme mechanisms or receptor interactions due to its unique structural features.

Medicine

Medically, the compound shows promise in drug discovery, particularly in designing new pharmaceuticals that target specific biological pathways. Its structural complexity can interact with various molecular targets, making it a versatile candidate for developing novel therapeutics.

Industry

Industrially, it is used in the synthesis of specialized materials, including polymers and coatings, where its unique chemical properties provide enhanced performance characteristics.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzyme active sites or receptor proteins. By binding to these targets, it can modulate biological pathways, influencing processes like signal transduction, metabolic activity, or gene expression. Detailed studies are often required to fully elucidate these mechanisms and understand the pathways involved.

Comparison with Similar Compounds

Compared to similar compounds like 3-(azetidin-1-yl)-4-fluorophenyl)ethanone or 3-(6,7-dihydrothieno[2,3-c]pyridin-5(4H)-yl)azetidine, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone stands out due to its unique combination of functional groups. This structural uniqueness often translates to distinctive chemical reactivity and biological activity, making it a valuable compound in research and development.

Similar compounds include:

  • 3-(azetidin-1-yl)-4-fluorophenyl)ethanone

  • 3-(6,7-dihydrothieno[2,3-c]pyridin-5(4H)-yl)azetidine

  • 3-fluoro-4-methylphenyl)methanone derivatives

Feel free to explore more about specific reactions or applications that pique your interest. There's always more to discover in the world of chemistry.

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(3-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS/c1-12-2-3-13(8-16(12)19)18(22)21-10-15(11-21)20-6-4-17-14(9-20)5-7-23-17/h2-3,5,7-8,15H,4,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULSXYONMYAWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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